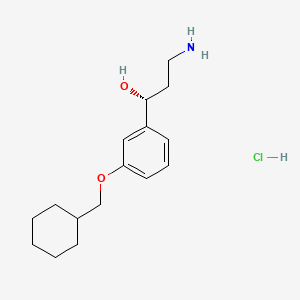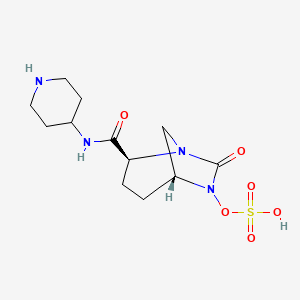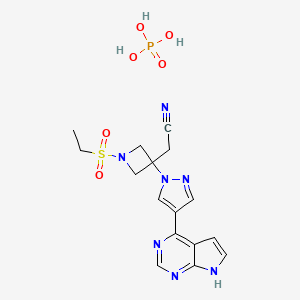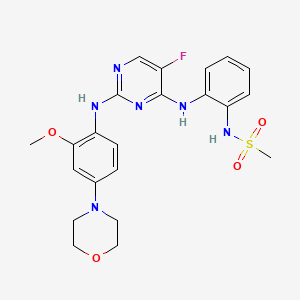![molecular formula C19H24ClN9O B560115 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride CAS No. 1370261-97-4](/img/structure/B560115.png)
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Overview
Description
Scientific Research Applications
P505-15 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of spleen tyrosine kinase in B-cell receptor signaling and function.
Medicine: Investigated as a potential therapeutic agent for B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.
Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase and related pathways .
Mechanism of Action
P505-15 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The inhibition of spleen tyrosine kinase leads to the abrogation of downstream kinase activity, resulting in decreased cell viability and induction of apoptosis in B-cell malignancies. The compound’s high selectivity for spleen tyrosine kinase over other kinases ensures minimal off-target effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
PRT062607 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of Syk . Syk is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells . PRT062607 Hydrochloride inhibits Syk activation and induces caspase-dependent apoptosis in Non-Hodgkin Lymphoma (NHL) cell lines . It also inhibits Syk in tumor B-cell lines, leading to apoptosis .
Cellular Effects
PRT062607 Hydrochloride has profound effects on various types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and Chronic Lymphocytic Leukemia (CLL) .
Molecular Mechanism
The molecular mechanism of action of PRT062607 Hydrochloride involves its interaction with the ATP-binding pocket of the Syk enzyme . It notably engages with the catalytic aspartate (type-1 inhibition) and causes a destabilization of insert-2 at the autophosphorylation dimer interface .
Temporal Effects in Laboratory Settings
PRT062607 Hydrochloride demonstrates a favorable pharmacokinetic profile with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours .
Dosage Effects in Animal Models
In animal models, oral administration of PRT062607 Hydrochloride produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .
Subcellular Localization
Given its role as a Syk inhibitor, it likely localizes to areas where Syk is typically found, such as the cytoplasm of hematopoietic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P505-15 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with cyanamide under controlled conditions to form the pyrimidine ring.
Substitution reactions: The pyrimidine core undergoes substitution reactions with various amines and anilines to introduce the desired functional groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability
Industrial Production Methods
Industrial production of P505-15 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to form the pyrimidine core and subsequent substitution products.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity P505-15 Hydrochloride.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions
P505-15 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: The compound can undergo substitution reactions with different nucleophiles to introduce new functional groups
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications .
Comparison with Similar Compounds
Similar Compounds
Fostamatinib: Another spleen tyrosine kinase inhibitor with broader kinase inhibition profile.
Entospletinib: A selective spleen tyrosine kinase inhibitor with similar applications in B-cell malignancies.
Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and janus kinase, offering a broader range of therapeutic applications
Uniqueness of P505-15 Hydrochloride
P505-15 Hydrochloride stands out due to its high selectivity for spleen tyrosine kinase, which is at least 80-fold greater than its affinity for other kinases. This high selectivity reduces the risk of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .
properties
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNLLPXCNDZJMJ-IDVLALEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1370261-97-4 | |
| Record name | 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560036.png)
![2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B560037.png)
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)




![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)



![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)